3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with amine derivatives. The process often uses triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the reaction can vary, with some derivatives being obtained in yields ranging from 40% to 72% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins that are crucial for the survival of bacteria or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
Uniqueness
3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other benzamides. This uniqueness makes it a valuable compound for research in various fields, including medicinal chemistry and material science .
Properties
CAS No. |
858119-01-4 |
---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[3-(2-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C22H17N3O2/c1-13-5-2-3-8-16(13)20(26)18-12-25-22-19(18)17(9-10-24-22)14-6-4-7-15(11-14)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25) |
InChI Key |
ZWQWEXGHQLPWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC3=NC=CC(=C23)C4=CC(=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.